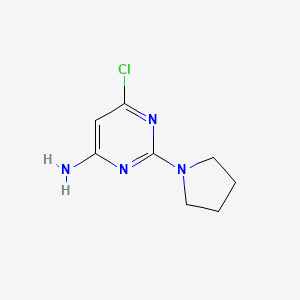

6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine

説明

6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a chlorine atom at the 6-position and a pyrrolidine ring at the 2-position. The pyrrolidine group contributes to binding interactions with enzyme active sites, while the chloro substituent modulates electronic properties and steric accessibility .

特性

IUPAC Name |

6-chloro-2-pyrrolidin-1-ylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN4/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPXQWIBWJPBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650968 | |

| Record name | 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3289-39-2 | |

| Record name | 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

生物活性

6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 198.65 g/mol, is characterized by the presence of a chlorine atom at the 6-position and a pyrrolidine ring at the 2-position of the pyrimidine structure. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly regarding its effects on cellular processes and its potential as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyrimidine derivatives have been shown to interact with bacterial enzymes, leading to inhibition of growth. In vitro studies have demonstrated that this compound displays activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its effectiveness.

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | 0.0039 - 0.025 | Staphylococcus aureus, Escherichia coli |

| Control (Ciprofloxacin) | 0.002 | Various |

Anticancer Potential

In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Studies have indicated that it may inhibit specific cancer cell lines by disrupting critical signaling pathways involved in cell proliferation and survival. The compound's ability to modulate pathways such as MAPK and PI3K/Akt suggests a mechanism for its antitumor effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes, potentially inhibiting their activity. This interaction can lead to downstream effects on cellular metabolism and proliferation.

- Signal Transduction Modulation : By influencing key signaling pathways, the compound can alter gene expression profiles within cells, impacting their growth and survival.

- Subcellular Localization : The localization of the compound within cellular compartments may enhance its efficacy by targeting specific biomolecules or organelles crucial for cellular function.

Case Studies

Several studies have investigated the biological activity of related pyrimidine derivatives:

- Antimalarial Efficacy : A study on structurally similar compounds highlighted that chlorinated analogs exhibited enhanced antiplasmodial activity compared to non-chlorinated counterparts, suggesting that the chlorine atom contributes significantly to biological potency .

- Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that modifications at specific positions on the pyrimidine ring can lead to increased potency against various biological targets, emphasizing the importance of the chemical structure in determining activity .

科学的研究の応用

Pharmacological Applications

1.1 Antagonism of A2A Receptors

One of the primary applications of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine is its role as a selective antagonist for the A2A adenosine receptor. Research has shown that compounds structurally related to this compound exhibit high binding affinities for A2A receptors, which are implicated in various neurological disorders, including Parkinson's disease and schizophrenia. For instance, studies have demonstrated that certain derivatives exhibit IC50 values in the nanomolar range, indicating potent receptor antagonism .

1.2 Potential in Cancer Therapy

The compound has also been evaluated for its potential in cancer therapy. The inhibition of specific signaling pathways associated with tumor growth has been observed with related pyrimidine derivatives. These compounds can interfere with the proliferation of cancer cells by modulating pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Various studies have explored how modifications to the pyrimidine core affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyrrolidine ring | Alters receptor binding affinity and selectivity |

| Variation in halogen substitution | Impacts metabolic stability and bioavailability |

| Changes in the amine group | Modulates interaction with target proteins |

These insights help guide further synthesis efforts to enhance efficacy while minimizing side effects.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives. For instance, a common synthetic route includes:

- Formation of Pyrimidine Core : Using appropriate halogenated precursors.

- Pyrrolidine Attachment : Nucleophilic substitution reactions are employed to introduce the pyrrolidine moiety.

- Purification : Final compounds are purified using techniques like column chromatography.

Characterization is usually performed using NMR spectroscopy and mass spectrometry to confirm structure and purity .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: A2A Receptor Antagonist Development

In a study aimed at developing new A2A receptor antagonists, derivatives of this compound were synthesized and tested for their ability to inhibit cAMP production in cell-based assays. Compounds demonstrated IC50 values as low as 0.5 nM, showcasing their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Cancer Cell Proliferation Inhibition

Another study investigated the effects of this compound on cancer cell lines. The compound exhibited significant cytotoxicity against various tumor types, leading to a decrease in cell viability by over 70% at concentrations above 10 µM, indicating its potential as a lead compound for further development .

類似化合物との比較

Substituent Effects at the 2-Position

The 2-position substituent critically influences target selectivity and potency. Key comparisons include:

Notes:

Role of the 6-Chloro Substituent

The 6-chloro group enhances stability and electronic withdrawal, influencing binding and metabolic properties:

Notes:

- Methylthio groups ( ) introduce metabolic liabilities (e.g., oxidation risks) compared to stable pyrrolidine .

Structural Insights from Molecular Modeling

Docking studies of 9a (a close analog) into human AChE reveal:

準備方法

General Synthetic Strategy

The synthesis of 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine typically involves three main stages:

Formation of the Pyrimidine Core: The pyrimidine ring is generally constructed via condensation reactions involving β-diketones with amidines or urea derivatives. This step establishes the heterocyclic scaffold essential for subsequent modifications.

Introduction of the Chloro Substituent at the 6-Position: Chlorination is commonly achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). These reagents facilitate electrophilic substitution to introduce the chlorine atom selectively at the 6-position of the pyrimidine ring.

Attachment of the Pyrrolidinyl Group at the 2-Position: The pyrrolidinyl moiety is introduced via nucleophilic substitution reactions. Typically, pyrrolidine acts as the nucleophile, displacing an appropriate leaving group (often a halide) at the 2-position under controlled conditions.

Specific Synthetic Example

A representative synthetic route might involve:

Starting Material: 2,4-dichloropyrimidine or a similarly activated pyrimidine derivative.

Nucleophilic Substitution at 2-Position: Reaction with pyrrolidine under basic or neutral conditions to substitute the chlorine at the 2-position with the pyrrolidinyl group.

Amination at 4-Position: Introduction of the amino group at the 4-position through nucleophilic amination or via displacement of a leaving group.

Purification: The final product is purified using crystallization, distillation, or chromatographic techniques to achieve high purity suitable for pharmaceutical applications.

Reaction Medium and Catalysis

Recent research emphasizes the use of water as a green solvent for amination reactions involving chloropyrimidines, including related heterocycles. Acid-catalyzed amination under aqueous conditions has been shown to improve safety, reduce costs, and enhance reaction rates compared to traditional organic solvents.

Acid-Promoted Amination: Hydrochloric acid (HCl) is used in catalytic amounts to promote the nucleophilic substitution of the chloro group by amines such as pyrrolidine. The acid protonates the heterocycle transiently, lowering the activation energy for substitution.

Solvent Effects: Water as a solvent often provides higher reaction rates than alcoholic solvents or dimethylformamide (DMF). However, the amount of acid must be carefully controlled to minimize side reactions such as solvolysis.

Substrate Scope: The amination proceeds efficiently with various amines under acidic aqueous conditions, though steric hindrance and electronic effects of substituents on the amine can influence yields.

Purification Techniques

Purification of this compound typically involves:

Crystallization: To isolate the pure compound from reaction mixtures based on solubility differences.

Chromatography: Techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) are employed to separate the target compound from impurities.

Distillation: Applied in some cases to remove volatile byproducts or solvents.

Detailed Research Findings and Data Tables

Effect of Acid Concentration on Amination Reaction

| Entry | HCl (equiv) | Conversion at 0.33 h (%) | Mole % Product after 6 h | Side-Product Formation (%) |

|---|---|---|---|---|

| 1 | 0.1 | 19 | >98 | <1 |

| 2 | 0.2 | 28 | >98 | <1 |

| 3 | 0.5 | 48 | 98 | 1 |

| 4 | 0.8 | 59 | 98 | 1 |

| 5 | 1.0 | 54 | 98 | 1 |

Note: Optimal acid concentration (~0.1 equiv) balances conversion and minimizes solvolysis side-products.

Substrate Scope with Various Amines in Water

| Entry | Amine Substituent | pKa | Conversion after 1 h (%) | Reaction Time (h) | Yield (%) | Product Code |

|---|---|---|---|---|---|---|

| 1 | Aniline (H) | 4.58 | 68 | 6 | 91 | 3a |

| 2 | 4-Ethoxy Aniline | 5.19 | 78 | 3 | 94 | 3b |

| 3 | 4-Butyl Aniline | 4.95 | 66 | 6 | 88 | 3c |

| 4 | 3,4-Methylenedioxy Aniline | 4.46 | 74 | 3 | 85 | 3d |

| 5 | 4-Fluoro Aniline | 4.65 | 77 | 6 | 92 | 3e |

| 10 | 4-Nitro Aniline | 1.02 | 15 | 6 | 88 | 3j |

| 13 | 2,6-Diisopropyl Aniline | 4.51 | 0 | 22 | 17 | 3m |

Note: Electron-withdrawing groups and steric hindrance reduce reaction efficiency.

Industrial Scale Considerations

Batch vs. Continuous Flow: Both batch reactors and continuous flow systems are used. Continuous flow offers better control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and scalability.

Reaction Optimization: Parameters such as solvent choice, acid concentration, temperature, and reaction time are optimized to maximize product yield and purity while minimizing byproducts.

Safety and Environmental Impact: The shift towards aqueous media and mild acid catalysis reduces hazardous waste and improves the environmental footprint of the manufacturing process.

Summary Table of Preparation Methods

| Step | Method/Condition | Notes |

|---|---|---|

| Pyrimidine ring formation | Condensation of β-diketones with amidines or urea derivatives | Forms core heterocycle |

| Chlorination | POCl3 or SOCl2 | Introduces chloro group at 6-position |

| Pyrrolidinyl substitution | Nucleophilic substitution with pyrrolidine | Typically under acidic or neutral conditions |

| Amination (4-position) | Acid-catalyzed amination in water (HCl catalyst) | Water as solvent enhances rate and safety |

| Purification | Crystallization, chromatography, distillation | Ensures high purity for pharmaceutical use |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-2-(pyrrolidin-1-yl)pyrimidin-4-amine, and how are intermediates characterized?

- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, reacting 4-chloro-2-(6-chloropyrimidin-4-yl)aniline with pyrrolidine under reflux conditions in a polar aprotic solvent (e.g., DMF) . Intermediate purification often employs HPLC, and structural confirmation is achieved via LCMS (e.g., m/z 245 [M+H]⁺) and retention time analysis (e.g., 0.75 minutes under SQD-FA05 conditions) . Key steps include optimizing molar ratios of amines and controlling reaction temperatures to minimize side products.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 245) and purity (retention time consistency) .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyrrolidine integration at δ ~2.8–3.5 ppm) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for understanding solid-state reactivity .

Q. How do structural features like the chlorine atom and pyrrolidine group influence reactivity?

- Methodology :

- The chlorine at C6 acts as a leaving group, enabling nucleophilic substitutions (e.g., Suzuki couplings or aminations) .

- The pyrrolidine at C2 enhances solubility and modulates electronic effects via its electron-donating nature, influencing regioselectivity in cross-coupling reactions . Computational studies (e.g., DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in pyrrolidine substitution reactions?

- Methodology :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and solubility .

- Catalyst Use : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl halide intermediates .

- Temperature Gradients : Reflux (90–150°C) vs. microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What computational strategies accelerate the design of this compound derivatives?

- Methodology :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, narrowing optimal conditions .

- Machine Learning : Train models on existing reaction datasets to predict substituent compatibility and regioselectivity .

- Molecular Dynamics : Simulate solvent effects and steric hindrance to guide experimental design .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., kinase inhibition)?

- Methodology :

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration, pH) .

- Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing pyrrolidine with piperidine) to isolate key pharmacophores .

- Meta-Analysis : Aggregate data from multiple studies to identify outliers caused by assay variability or impurities .

Q. What strategies are effective for designing derivatives targeting specific enzymes (e.g., cyclin-dependent kinases)?

- Methodology :

- Fragment-Based Design : Use X-ray co-crystallography to identify binding interactions between the pyrimidine core and kinase active sites .

- Bioisosteric Replacement : Substitute chlorine with bioisosteres (e.g., CF₃) to enhance binding affinity while maintaining steric bulk .

- Morpholine Hybridization : Introduce morpholine moieties (via Mannich reactions) to improve pharmacokinetic properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。